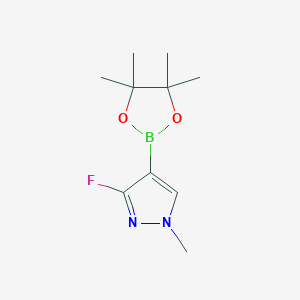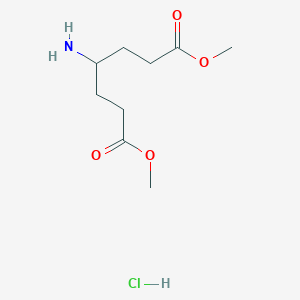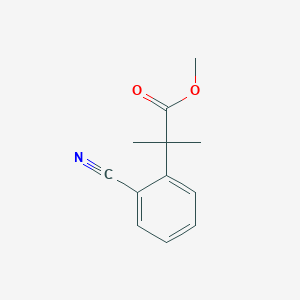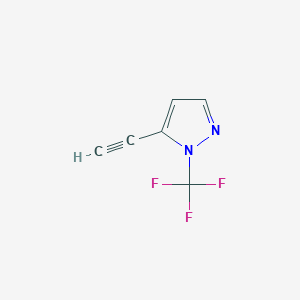![molecular formula C10H19BO3 B6603673 rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol CAS No. 2287240-96-2](/img/structure/B6603673.png)
rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol, or Rac-DMC, is a novel boron-based compound that has been extensively studied for its potential applications in scientific research and laboratory experiments. Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications.
作用機序
Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications. Rac-DMC works by binding to and modifying the activity of enzymes and other molecules. The two mirror-image forms of Rac-DMC have different affinities for different enzymes and molecules, which allows Rac-DMC to be used to study the stereoselectivity and stereospecificity of reactions.
Biochemical and Physiological Effects
Rac-DMC has been studied for its potential biochemical and physiological effects. Rac-DMC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Rac-DMC has also been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. Additionally, Rac-DMC has been found to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
Rac-DMC has several advantages for use in laboratory experiments. Rac-DMC is a chiral molecule with two distinct forms, which allows it to be used to study the stereoselectivity and stereospecificity of reactions. Additionally, Rac-DMC is a potent inhibitor of several enzymes and cancer cell lines, which makes it an attractive tool for studying the effects of enzyme inhibition and cancer cell growth.
However, there are some limitations to using Rac-DMC in laboratory experiments. Rac-DMC is relatively expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. Additionally, Rac-DMC is a potent inhibitor of enzymes and cancer cell lines, which means it can produce unintended effects if used in high concentrations.
将来の方向性
Rac-DMC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on developing new synthesis methods for Rac-DMC to make it more cost-effective and accessible. Additionally, further research could focus on exploring the potential therapeutic applications of Rac-DMC, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research could focus on exploring the potential applications of Rac-DMC in other areas, such as its potential use as a chiral ligand for asymmetric catalysis.
合成法
Rac-DMC is synthesized using a method known as the Mitsunobu reaction. This reaction involves the formation of a boron-based enolate from an alcohol using a boron-based reagent, such as trimethylborate. This enolate is then reacted with an aldehyde or ketone to form a cyclopropylmethylboronic ester. This ester is then reacted with a chiral alcohol to form the desired chiral boron-based compound, Rac-DMC.
科学的研究の応用
Rac-DMC has been extensively studied for its potential applications in scientific research. Rac-DMC can be used to study the stereoselectivity of reactions, as it has two mirror-image forms with distinct properties. Rac-DMC can also be used to study the stereospecificity of enzymes, as it has two distinct forms that can be used to measure the efficacy of enzymes in recognizing and binding to different forms of the same molecule. Additionally, Rac-DMC can be used as a chiral ligand for asymmetric catalysis, as it can be used to control the selectivity of catalysts in a range of reactions.
特性
IUPAC Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNDTVRXDFFEA-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)



sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)